Hexylglutathione
Overview
Description
Hexylglutathione, also known as S-Hexylglutathione, is a small molecule that belongs to the class of organic compounds known as oligopeptides . It is used as an affinity chromatography ligand of glutathione-S-transferase and glutathione peroxidase .
Synthesis Analysis
Glutathione can be produced using enzymatic methods in the presence of ATP and its three precursor amino acids (L-glutamic acid, L-cysteine, glycine). Alternatively, glutathione can be produced by direct fermentative methods using sugar as a starting material .Molecular Structure Analysis
The molecular structure of Hexylglutathione has been analyzed in several studies. For instance, a crystal structure analysis of S-Hexyl-Glutathione complex of Glutathione Transferase at 1.5 Angstroms resolution has been reported .Chemical Reactions Analysis
Hexylglutathione has been reported to interact with glutathione and possess glutathione S-transferase activity . A new open-source format, ReactionCode, allows one to encode and decode a reaction into a multi-layer machine-readable code, which aggregates reactants and products into a condensed graph of reaction (CGR) .Physical And Chemical Properties Analysis
Hexylglutathione is a powder form substance with a molecular weight of 391.48 . Its chemical formula is C16H29N3O6S .Scientific Research Applications
Summary of the Application
Hexylglutathione is used in the study of Glutathione Transferases (GSTs), enzymes that play a critical role in cellular detoxication. They catalyze the nucleophilic attack of glutathione on the electrophilic center of a number of xenobiotic compounds, including many therapeutic drugs .
Methods of Application or Experimental Procedures
Mutations of amino acid residues in the glutathione-binding site of human glutathione transferase P1–1 have been engineered. The recombinant mutant proteins were expressed in Escherichia coli .
Results or Outcomes
Steady-state kinetics comparing glutathione with the alternative thiol substrate γ -glutamylcysteine demonstrated the importance of the glycine residue in glutathione for high catalytic efficiency .
2. Acaracide Resistance Research
Summary of the Application
Hexylglutathione is used in the study of acaracide resistance in Rhipicephalus (Boophilus) microplus, a widespread tick causing a massive loss to livestock production .
Methods of Application or Experimental Procedures
Molecular dynamics simulations (MD) were performed to explore the binding of Hexylglutathione and glutathione to RmGST .
Results or Outcomes
Hexylglutathione (GTX), a GST inhibitor, has been used as a synergist. GTX binds tighter and sits rigidly inside the G-site, while flexible GTX occupies both active sites .
3. Inhibitor for Glutathione Transferase P1–1
Summary of the Application
Hexylglutathione is used as an inhibitor for Glutathione Transferase P1–1 (GST P1–1), an enzyme overexpressed in many malignant tumors . Inhibition of the enzyme could increase the efficiency of cytostatic drugs that would otherwise be inactivated by the enzyme .
Methods of Application or Experimental Procedures
Mutations of amino acid residues in the glutathione-binding site of human glutathione transferase P1–1 have been engineered. The recombinant mutant proteins were expressed in Escherichia coli .
Results or Outcomes
Inhibition experiments with a set of glutathione analogs structurally related to the therapeutic drugs Telintra and Telcyta enabled determination of binding energies that were contributed by different substituents .
4. Study of Acaracide Resistance
Summary of the Application
Hexylglutathione is used in the study of acaracide resistance in Rhipicephalus (Boophilus) microplus, a widespread tick causing a massive loss to livestock production .
Methods of Application or Experimental Procedures
Molecular dynamics simulations (MD) were performed to explore the binding of Hexylglutathione and glutathione to RmGST .
Results or Outcomes
Hexylglutathione (GTX), a GST inhibitor, has been used as a synergist. GTX binds tighter and sits rigidly inside the G-site, while flexible GTX occupies both active sites .
3. Inhibitor for Glutathione Transferase P1–1
Summary of the Application
Hexylglutathione is used as an inhibitor for Glutathione Transferase P1–1 (GST P1–1), an enzyme overexpressed in many malignant tumors . Inhibition of the enzyme could increase the efficiency of cytostatic drugs that would otherwise be inactivated by the enzyme .
Methods of Application or Experimental Procedures
Mutations of amino acid residues in the glutathione-binding site of human glutathione transferase P1–1 have been engineered. The recombinant mutant proteins were expressed in Escherichia coli .
Results or Outcomes
Inhibition experiments with a set of glutathione analogs structurally related to the therapeutic drugs Telintra and Telcyta enabled determination of binding energies that were contributed by different substituents .
4. Study of Acaracide Resistance
Summary of the Application
Hexylglutathione is used in the study of acaracide resistance in Rhipicephalus (Boophilus) microplus, a widespread tick causing a massive loss to livestock production .
Methods of Application or Experimental Procedures
Molecular dynamics simulations (MD) were performed to explore the binding of Hexylglutathione and glutathione to RmGST .
Results or Outcomes
Hexylglutathione (GTX), a GST inhibitor, has been used as a synergist. GTX binds tighter and sits rigidly inside the G-site, while flexible GTX occupies both active sites .
Future Directions
properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-hexylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O6S/c1-2-3-4-5-8-26-10-12(15(23)18-9-14(21)22)19-13(20)7-6-11(17)16(24)25/h11-12H,2-10,17H2,1H3,(H,18,23)(H,19,20)(H,21,22)(H,24,25)/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJDWCWJDCOHDG-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
s-Hexylglutathione | |
CAS RN |
24425-56-7 | |
Record name | L-γ-Glutamyl-S-hexyl-L-cysteinylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24425-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexylglutathione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024425567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Hexylglutathione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04132 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | HEXYLGLUTATHIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M73SNN908F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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